

Z-D-His-OH: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

N-α-Carbobenzyloxy-D-histidine (**Z-D-His-OH**) is a critical protected amino acid derivative utilized extensively in peptide synthesis and other areas of pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **Z-D-His-OH**, alongside detailed experimental protocols for inhouse verification.

Physicochemical Properties

To contextualize the solubility and stability data, a summary of the key physicochemical properties of **Z-D-His-OH** is presented below.



Property	Value	Reference
CAS Number	67424-93-5	[1]
Molecular Formula	C14H15N3O4	[1]
Molecular Weight	289.29 g/mol	[1]
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	161-163 °C	[1]
Storage	Sealed in a dry environment at 2-8°C	[1]

Solubility Profile

Currently, specific quantitative solubility data for **Z-D-His-OH** in various solvents is not extensively published. However, qualitative data from chemical suppliers indicates its solubility in several organic solvents. The presence of the benzyloxycarbonyl (Cbz) protecting group generally increases the hydrophobicity of the amino acid, leading to better solubility in organic solvents compared to its unprotected counterpart, D-histidine.[2]

Table 1: Qualitative Solubility of **Z-D-His-OH**



Solvent	Solubility	Reference	
Chloroform	Soluble	[1]	
Dichloromethane	Soluble	[1]	
Ethyl Acetate	Soluble	[1]	
Dimethyl Sulfoxide (DMSO)	Soluble	[1]	
Acetone	Soluble	[1]	
Water	Limited solubility is expected due to the hydrophobic Cbz group.	[3]	
Ethanol	Slightly soluble is expected, similar to other protected amino acids.	[4]	

Note: The expected solubility in water and ethanol is an educated estimation based on the general properties of protected amino acids and histidine. Experimental verification is recommended.

Stability Profile

The stability of **Z-D-His-OH** is largely dictated by the N- α -Cbz protecting group. The Cbz group is known to be stable under basic and most acidic conditions, making it a versatile protecting group in peptide synthesis.[5][6] However, it is susceptible to cleavage under specific conditions.

Table 2: Predicted Stability of **Z-D-His-OH** under Various Conditions



Condition	Predicted Stability	Mechanism of Degradation	Reference
Aqueous Solutions (neutral pH)	Generally stable for short-term handling.	Hydrolysis of the carbamate bond is possible over extended periods.	[5]
Acidic Conditions (mild)	Stable.	The Cbz group is resistant to mild acids.	[6]
Acidic Conditions (strong)	Susceptible to cleavage.	Acid-catalyzed hydrolysis of the carbamate bond. HBr in acetic acid is a common deprotection method.	[6][7]
Basic Conditions	Generally stable.	The Cbz group is resistant to cleavage by bases.	[5]
Hydrogenolysis	Unstable.	The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H2/Pd-C), yielding toluene and the free amine.	[6][8]
Elevated Temperature	May promote degradation.	Thermal decomposition can occur, especially near the melting point.	[9]
Light Exposure	Data not available; photostability studies are recommended.	-	



Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **Z-D-His-OH** are provided below. These are generalized methods that can be adapted for specific laboratory settings.

Protocol 1: Determination of Solubility

This protocol describes a common method for determining the solubility of a compound in various solvents.

Methodology: Isothermal Shake-Flask Method

- Preparation: Add an excess amount of Z-D-His-OH to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
- Sampling: Carefully withdraw a known volume of the supernatant.
- Quantification: Dilute the supernatant with a suitable solvent and determine the
 concentration of Z-D-His-OH using a validated analytical method, such as High-Performance
 Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.[10]
- Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Stability Study

This protocol outlines a general approach for assessing the stability of **Z-D-His-OH** under various stress conditions, aligned with ICH guidelines.

Methodology: HPLC-Based Stability Indicating Method



- Sample Preparation: Prepare solutions of **Z-D-His-OH** in relevant solvents or buffers at a known concentration.
- Stress Conditions: Expose the samples to various conditions:
 - Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions at a specified temperature (e.g., 60 °C).
 - Oxidative: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.
 - Thermal: Store at elevated temperatures (e.g., 40 °C, 60 °C) in a stability chamber.
 - Photostability: Expose to light according to ICH Q1B guidelines.
- Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer for long-term stability).
- Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact Z-D-His-OH from its degradation products.
- Data Evaluation: Quantify the amount of remaining **Z-D-His-OH** and any major degradation products. Calculate the degradation rate and identify potential degradation pathways.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination.

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